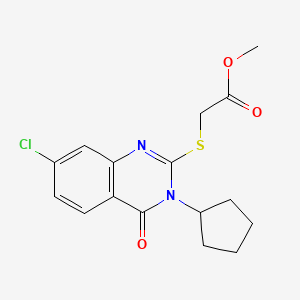

Methyl 2-(7-chloro-3-cyclopentyl-4-oxoquinazolin-2-yl)sulfanylacetate

Description

Methyl 2-(7-chloro-3-cyclopentyl-4-oxoquinazolin-2-yl)sulfanylacetate is a quinazolinone derivative characterized by a 7-chloro substituent, a 3-cyclopentyl group, and a methyl sulfanylacetate side chain at position 2. Quinazolinones are heterocyclic compounds with a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

Molecular Formula |

C16H17ClN2O3S |

|---|---|

Molecular Weight |

352.8 g/mol |

IUPAC Name |

methyl 2-(7-chloro-3-cyclopentyl-4-oxoquinazolin-2-yl)sulfanylacetate |

InChI |

InChI=1S/C16H17ClN2O3S/c1-22-14(20)9-23-16-18-13-8-10(17)6-7-12(13)15(21)19(16)11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3 |

InChI Key |

LFLRBVHIFPNZAF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CSC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3CCCC3 |

Origin of Product |

United States |

Biological Activity

Methyl 2-(7-chloro-3-cyclopentyl-4-oxoquinazolin-2-yl)sulfanylacetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of Methyl 2-(7-chloro-3-cyclopentyl-4-oxoquinazolin-2-yl)sulfanylacetate is with a specific structure that includes a quinazoline core. The synthesis typically involves:

- Formation of the Quinazoline Core : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Sulfanyl Group : The incorporation of the sulfanyl group can be performed via nucleophilic substitution reactions.

- Esters Formation : The final step involves the esterification of the acid with methanol to yield the methyl ester derivative.

Table 1: Key Synthetic Steps

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclization | Quinazoline precursors |

| 2 | Nucleophilic Substitution | Sulfanyl reagents |

| 3 | Esterification | Methanol |

Antimicrobial Properties

Research indicates that methyl 2-(7-chloro-3-cyclopentyl-4-oxoquinazolin-2-yl)sulfanylacetate exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has been evaluated for anticancer properties, particularly its ability to inhibit cancer cell proliferation. Studies have demonstrated that it induces apoptosis in cancer cells, likely through the modulation of specific signaling pathways.

The biological activity is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The quinazoline core is known for inhibiting certain kinases involved in cancer progression.

- Receptor Modulation : The compound may act on specific receptors, influencing cellular signaling pathways related to growth and survival.

Table 2: Biological Activity Overview

| Activity Type | Target Organisms/Cells | Mechanism |

|---|---|---|

| Antimicrobial | Bacteria | Cell wall synthesis inhibition |

| Anticancer | Cancer cells | Apoptosis induction |

Case Study 1: Antimicrobial Efficacy

A study tested the compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate efficacy compared to standard antibiotics.

Case Study 2: Anticancer Potential

In a preclinical trial, methyl 2-(7-chloro-3-cyclopentyl-4-oxoquinazolin-2-yl)sulfanylacetate was administered to mice with induced tumors. The treatment group exhibited a significant reduction in tumor size compared to the control group, suggesting strong anticancer activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Quinazolinone Derivatives

The target compound shares structural similarities with several quinazolinone derivatives, differing primarily in substituent groups (Table 1). Key analogs include:

Ethyl 2-[3-[4-(difluoromethylsulfanyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetate (CAS 732295-09-9): Features a difluoromethylsulfanylphenyl group at position 3 and an ethyl sulfanylacetate side chain.

N-cyclopentyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide (CAS 923225-19-8): Contains a cyclopentyl group linked via an acetamide moiety. The amide group introduces hydrogen-bonding capacity, which may increase solubility compared to the target’s ester-based side chain .

Methyl 2-[2-[[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate (CAS 874965-81-8): Demonstrates how heterocyclic modifications (e.g., triazole-thiazole systems) can diversify biological activity, though its structural divergence limits direct comparability .

Table 1: Structural and Substituent Comparison

| Compound Name | Substituents at Position 3 | Side Chain at Position 2 | Key Functional Groups |

|---|---|---|---|

| Target Compound | 7-Chloro, 3-cyclopentyl | Methyl sulfanylacetate | Ester, sulfide |

| Ethyl 2-[3-(difluoromethylsulfanyl)phenyl] | 4-(Difluoromethylsulfanyl)phenyl | Ethyl sulfanylacetate | Ester, difluoromethyl sulfide |

| N-cyclopentyl-2-(4-oxoquinazolin-3-yl)acetamide | Cyclopentyl (via acetamide) | Acetamide | Amide, cyclopentyl |

Physicochemical Properties and Computational Data

While explicit data for the target compound are unavailable, extrapolations from analogs suggest the following:

- Molecular Weight : Estimated at ~364.8 g/mol (based on C16H17ClN2O3S).

- Lipophilicity (LogP) : Likely lower than the difluoromethyl analog (XLogP3 = 5.1) due to the cyclopentyl group’s bulkier, less electronegative nature.

- Hydrogen-Bonding : The ester group in the sulfanylacetate side chain provides two hydrogen-bond acceptors, similar to the ethyl analog .

- Solubility : Reduced compared to the acetamide derivative (CAS 923225-19-8) due to the absence of polar amide groups .

Table 2: Computed Physicochemical Properties

Key Challenges :

- Steric hindrance from the cyclopentyl group may reduce reaction yields compared to smaller substituents.

- Ester hydrolysis susceptibility (as noted in ’s cyclopentanone synthesis) necessitates controlled reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.